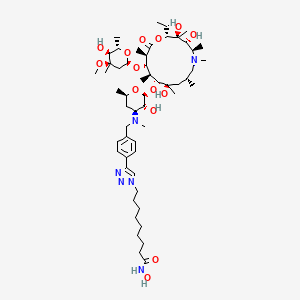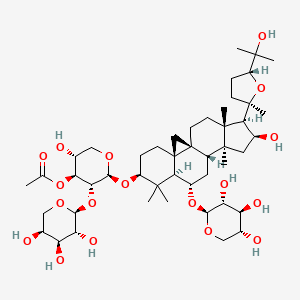
askendoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Askendoside B is a triterpene glycoside isolated from the roots of the plant Astragalus taschkendicus Bunge, belonging to the Leguminosae family . It is a member of the cycloartane series and has the chemical formula C₄₇H₇₆O₁₈ . The compound is known for its complex structure, which includes multiple hydroxyl groups and glycosidic linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
Askendoside B is typically isolated from the roots of Astragalus taschkendicus through a series of extraction and purification steps . The process involves:
Extraction: The roots are dried and powdered, followed by extraction with a suitable solvent such as methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the difficulty in synthesizing it on a large scale. The primary method remains extraction from natural sources, which may limit its availability and increase production costs.
Chemical Reactions Analysis
Types of Reactions
Askendoside B undergoes several types of chemical reactions, including:
Hydrolysis: Acidic or enzymatic hydrolysis of this compound yields cyclosiversigenin and various sugar moieties.
Oxidation: Periodate oxidation of this compound leads to the formation of cyclosiversigenin and D-xylose.
Alkaline Hydrolysis: Alkaline hydrolysis results in the formation of askendoside D.
Common Reagents and Conditions
Acidic Hydrolysis: Typically performed using hydrochloric acid or sulfuric acid under controlled conditions.
Enzymatic Hydrolysis: Utilizes specific enzymes such as β-glucosidase.
Periodate Oxidation: Uses sodium periodate as the oxidizing agent.
Alkaline Hydrolysis: Employs sodium hydroxide or potassium hydroxide.
Major Products
Cyclosiversigenin: A major product formed during hydrolysis and oxidation reactions.
D-Xylose: Formed during periodate oxidation.
Askendoside D: Formed during alkaline hydrolysis.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine systems.
Industry: Limited industrial applications due to its complex structure and extraction challenges.
Mechanism of Action
The mechanism of action of Askendoside B involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Askendoside B is part of a family of triterpene glycosides, and it can be compared with other similar compounds:
Askendoside K: Another triterpene glycoside isolated from Astragalus taschkendicus, with a similar structure but different glycosidic linkages.
Askendoside H: A bisdesmoside of cycloorbigenin C, also isolated from Astragalus taschkendicus.
Askendoside F: Another cycloartane glycoside with a different set of sugar moieties.
Uniqueness
This compound is unique due to its specific glycosidic linkages and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C47H76O18 |
|---|---|
Molecular Weight |
929.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C47H76O18/c1-21(48)61-34-25(52)19-60-40(35(34)64-39-33(56)31(54)24(51)18-59-39)63-28-10-12-47-20-46(47)14-13-43(6)36(45(8)11-9-29(65-45)42(4,5)57)22(49)16-44(43,7)27(46)15-26(37(47)41(28,2)3)62-38-32(55)30(53)23(50)17-58-38/h22-40,49-57H,9-20H2,1-8H3/t22-,23+,24-,25+,26-,27-,28-,29+,30-,31-,32+,33+,34-,35+,36-,37-,38-,39-,40-,43+,44-,45+,46-,47+/m0/s1 |
InChI Key |
BTTRQTJYXLOSMR-WEWBRACISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O[C@H]3CC[C@]45C[C@]46CC[C@@]7([C@H]([C@H](C[C@]7([C@@H]6C[C@@H]([C@H]5C3(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O)[C@]9(CC[C@@H](O9)C(C)(C)O)C)C)O |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC2C(C(C(CO2)O)O)O)OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(CO8)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


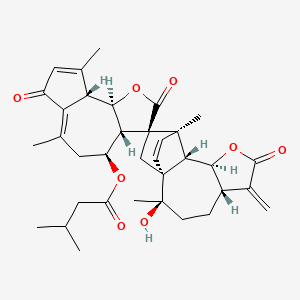
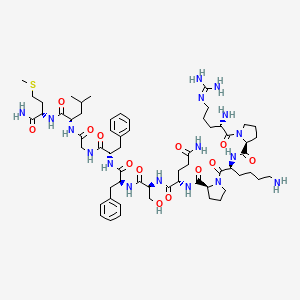
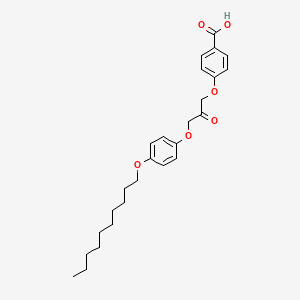
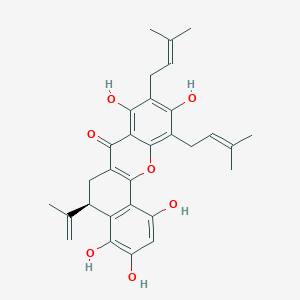
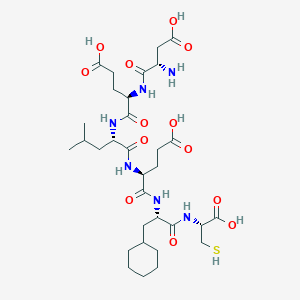
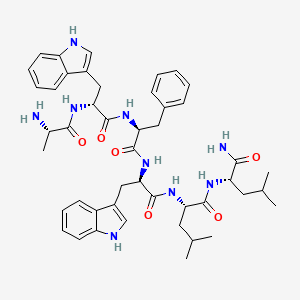
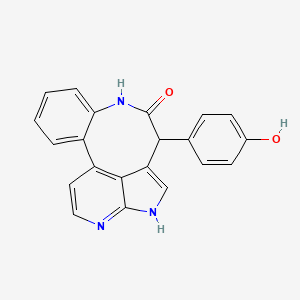
![4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoic acid](/img/structure/B10846852.png)
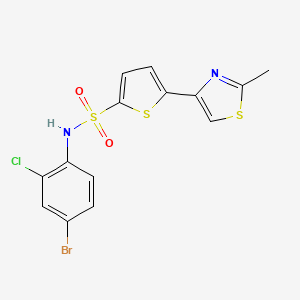
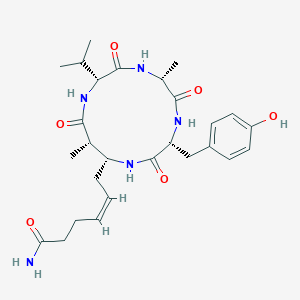
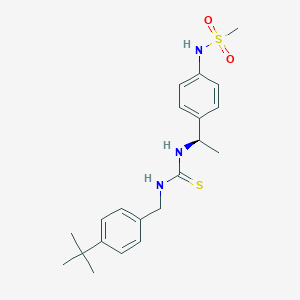
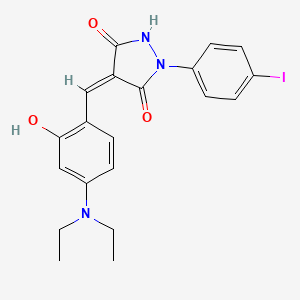
![(2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846873.png)
